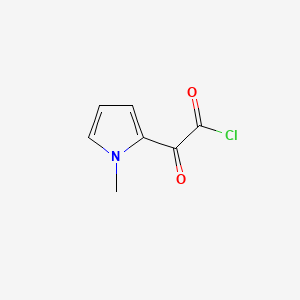![molecular formula C5H4N2O4 B577020 OROTIC ACID, [2-14C] CAS No. 10491-81-3](/img/no-structure.png)
OROTIC ACID, [2-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orotic acid, also known as uracil-6-carboxylic acid or vitamin Bn, is a pyrimidinedione and a carboxylic acid . It is a natural product involved in many biological processes . It is a sensitive marker of the liver’s capacity to convert toxic ammonia to non-toxic urea . It is also a growth factor for various microorganisms and a precursor of the pyrimidine bases of nucleotides .
Synthesis Analysis
Orotic acid is synthesized from carbamoyl phosphate and aspartate by the enzyme dihydroorotate dehydrogenase . It is combined with phosphoribosyl pyrophosphate and uracil by the enzyme UMP synthase to form uridine monophosphate . N-arylhydrazone derivatives of orotic acid have been synthesized and evaluated for their stem cell proliferation potential .Molecular Structure Analysis
The molecular formula of orotic acid is C5H4N2O4 . It is a heterocyclic compound involved in pyrimidine synthesis .Chemical Reactions Analysis
Orotic acid is involved in many biochemical reactions. As a pyrimidine precursor, it plays a key role in the biosynthesis of nucleic acids and protein . It regulates water-salt exchange by increasing diuresis and reducing the volume of extracellular fluid .Physical And Chemical Properties Analysis
Orotic acid is a crystalline acid that occurs in milk . It is insoluble in H2O and EtOH, but soluble in DMSO with gentle warming . It has a molecular weight of 156.1 .Mecanismo De Acción
Safety and Hazards
Orotic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
| 10491-81-3 | |
Fórmula molecular |
C5H4N2O4 |
Peso molecular |
158.089 |
Nombre IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
Clave InChI |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Sinónimos |
OROTIC ACID, [2-14C] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)




![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)


